molecular formula C19H23N5O2 B5654029 1-ethyl-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-3-carboxamide

1-ethyl-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-3-carboxamide

Cat. No. B5654029
M. Wt: 353.4 g/mol
InChI Key: YLQONTHENPQULN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazole derivatives are synthesized through various methods, often involving the reaction of hydrazines with 1,3-diketones or similar carbonyl compounds. Studies on similar compounds, such as the synthesis of different pyrazole derivatives, reveal that these processes frequently employ condensation reactions, cyclization, and substitution reactions to introduce various functional groups to the pyrazole core (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often analyzed using techniques such as NMR, mass spectrometry, FT-IR, and X-ray crystallography. These analyses reveal the molecular geometry, electronic structure, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's chemical behavior and reactivity (Kumara et al., 2018).

properties

IUPAC Name

1-ethyl-N-[1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-5-23-11-10-18(22-23)19(25)21-13(2)17-12-20-24(14(17)3)15-6-8-16(26-4)9-7-15/h6-13H,5H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQONTHENPQULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC(C)C2=C(N(N=C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-3-carboxamide

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